molecular formula C10H6ClF3O B1423145 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal CAS No. 119197-25-0

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Cat. No.: B1423145
CAS No.: 119197-25-0
M. Wt: 234.60 g/mol
InChI Key: FFGRIAPCGIYWJS-CMDGGOBGSA-N
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Scientific Research Applications

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4,4,4-trifluoro-2-phenyl-butan-2-one with a suitable aldehyde in the presence of a base. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal involves the reaction of 3-chloro-4,4,4-trifluorobut-2-enal with phenylmagnesium bromide followed by oxidation.", "Starting Materials": [ "3-chloro-4,4,4-trifluorobut-2-enal", "Phenylmagnesium bromide", "Diethyl ether", "Sodium sulfate", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride", "Sodium sulfate", "Sodium bisulfite" ], "Reaction": [ "Prepare phenylmagnesium bromide by adding bromobenzene dropwise to magnesium turnings in diethyl ether.", "Add the prepared phenylmagnesium bromide to a solution of 3-chloro-4,4,4-trifluorobut-2-enal in diethyl ether.", "Allow the reaction mixture to stir overnight at room temperature.", "Add saturated sodium bicarbonate solution to the reaction mixture to quench the excess phenylmagnesium bromide.", "Extract the organic layer with ethyl acetate and wash with saturated sodium chloride solution.", "Dry the organic layer with sodium sulfate and evaporate the solvent.", "Oxidize the resulting intermediate with sodium bisulfite to obtain 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal." ] }

CAS No.

119197-25-0

Molecular Formula

C10H6ClF3O

Molecular Weight

234.60 g/mol

IUPAC Name

(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal

InChI

InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+

InChI Key

FFGRIAPCGIYWJS-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O

SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., DMF (4.3 mL) is carefully treated with phosphoroxychloride (2.8 mL) and the mixture is stirred at rt for 20 min before 1,1,1-trifluoro-3-phenyl-propan-2-one (1.55 mL, 10 mmol) is slowly added. The reaction mixture is stirred for 2 h at 45° C. and 18 h at rt, diluted with sat. aq. Na-acetate solution (20 mL) and water (40 mL) and extracted with diethyl ether. The organic phase is separated, washed with sat. aq. NaHCO3-solution, dried over Na2SO4 and evaporated to give 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (2.20 g) as a pale yellow oil.
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na acetate
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

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